molecular formula C10H12ClNO2 B13045345 (R)-7-Chloro-6-methoxychroman-4-amine

(R)-7-Chloro-6-methoxychroman-4-amine

Cat. No.: B13045345
M. Wt: 213.66 g/mol
InChI Key: SKULGNJAWROTHV-MRVPVSSYSA-N
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Description

®-7-Chloro-6-methoxychroman-4-amine is a chemical compound that belongs to the class of chroman derivatives Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Chloro-6-methoxychroman-4-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group is typically introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of ®-7-Chloro-6-methoxychroman-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: ®-7-Chloro-6-methoxychroman-4-amine can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chloro or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydroxide, ammonia, and various organometallic reagents are used under controlled conditions.

Major Products:

    Oxidation Products: Quinones and oxides.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-7-Chloro-6-methoxychroman-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-7-Chloro-6-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

    7-Chloro-6-methoxychroman-4-amine: Lacks the ®-configuration, which may affect its biological activity.

    7-Chloro-6-methoxychroman-4-ol: Contains a hydroxyl group instead of an amine group.

    7-Chloro-6-methoxychroman-4-carboxylic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness: ®-7-Chloro-6-methoxychroman-4-amine is unique due to its specific ®-configuration, which can significantly influence its interaction with biological targets and its overall biological activity. This stereochemistry can lead to differences in potency, selectivity, and therapeutic potential compared to its similar compounds.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(4R)-7-chloro-6-methoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12ClNO2/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5,8H,2-3,12H2,1H3/t8-/m1/s1

InChI Key

SKULGNJAWROTHV-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@@H](CCO2)N)Cl

Canonical SMILES

COC1=C(C=C2C(=C1)C(CCO2)N)Cl

Origin of Product

United States

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